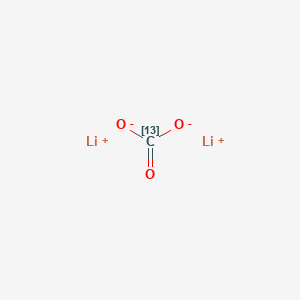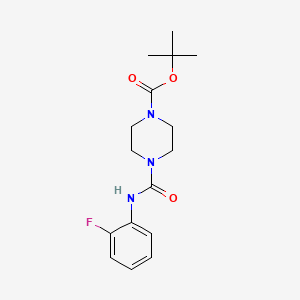
Serine Hydrolase Inhibitor-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine Hydrolase Inhibitor-7 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, and are found in both prokaryotic and eukaryotic organisms
Méthodes De Préparation
The synthesis of Serine Hydrolase Inhibitor-7 typically involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions to form the desired product. Common synthetic routes include:
Mining natural products: Extracting and isolating compounds from natural sources such as plants and microorganisms.
Converting endogenous substrates into inhibitors: Modifying naturally occurring substrates to create inhibitory compounds.
Screening large compound libraries: Identifying potential inhibitors from extensive libraries of chemical compounds.
Tailoring compounds with mechanism-based electrophiles: Designing compounds that covalently react with the serine nucleophile in the active site of the enzyme.
Analyse Des Réactions Chimiques
Serine Hydrolase Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the inhibitor into reduced forms with different chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Serine Hydrolase Inhibitor-7 has a wide range of scientific research applications, including:
Mécanisme D'action
Serine Hydrolase Inhibitor-7 exerts its effects by covalently binding to the active site of serine hydrolases, specifically targeting the serine residue involved in the enzyme’s catalytic activity. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity . The molecular targets of this compound include various serine hydrolases involved in critical biological pathways, such as blood clotting and inflammation .
Comparaison Avec Des Composés Similaires
Serine Hydrolase Inhibitor-7 can be compared with other similar compounds, such as:
Activated ketones: These compounds react with the serine nucleophile in the enzyme’s active site, similar to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which may offer advantages in terms of selectivity and efficacy compared to other inhibitors.
Propriétés
Formule moléculaire |
C16H22FN3O3 |
|---|---|
Poids moléculaire |
323.36 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-fluorophenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-10-8-19(9-11-20)14(21)18-13-7-5-4-6-12(13)17/h4-7H,8-11H2,1-3H3,(H,18,21) |
Clé InChI |
RFQKWAKIXLZEEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


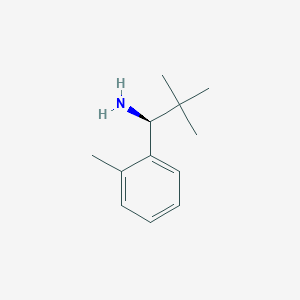
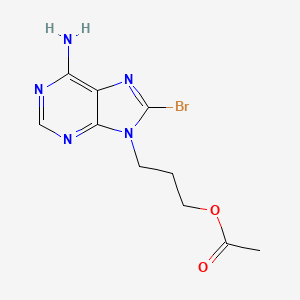
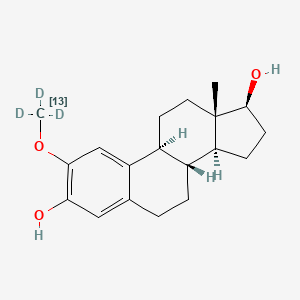

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
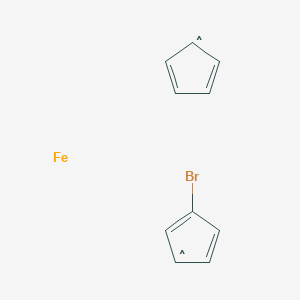
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
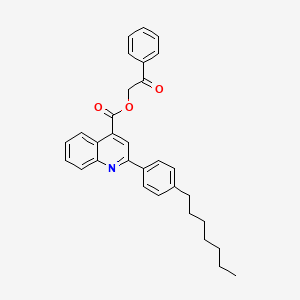
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)
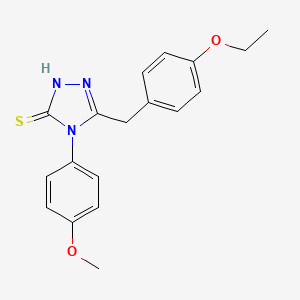
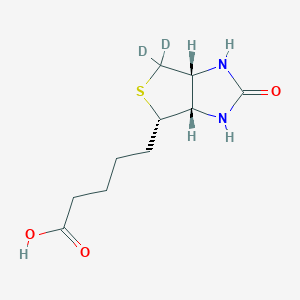
![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
